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Compound of Interest

Compound Name: 1-(3-Methylphenyl)guanidine

CAS No.: 45954-03-8

Cat. No.: B2639590

Get Quote

Part 1: Introduction & Scientific Rationale[1]
The Resurgence of Guanidine Scaffolds
In the urgent search for novel antimicrobials to combat Multi-Drug Resistant (MDR) pathogens,

the guanidine moiety has emerged as a privileged scaffold.[1] While historically known for CNS

activity (e.g., N,N'-di-o-tolylguanidine as a sigma receptor ligand), m-tolylguanidine derivatives

are gaining traction in infectious disease research due to their unique physicochemical

properties.

The meta-methyl substitution on the phenyl ring provides a critical balance of lipophilicity

(LogP) and steric bulk, distinct from the ortho- (sterically hindered) and para- (electronically

distinct) isomers. This balance is essential for the compound's ability to penetrate the bacterial

cell envelope—particularly the outer membrane of Gram-negative bacteria—while minimizing

host toxicity.

Mechanism of Action: The "Membrane-First" Hypothesis
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Unlike traditional antibiotics that target specific enzymatic machinery (e.g., ribosomes, cell wall

synthesis), arylguanidine derivatives primarily act as membrane disruptors.

Electrostatic Recognition: At physiological pH, the guanidine group is protonated (

), carrying a positive charge. This cation is electrostatically attracted to the anionic phosphate
heads of bacterial phospholipids (and Lipid A in Gram-negatives).

Hydrophobic Insertion: The m-tolyl aromatic core inserts into the lipid bilayer. The meta-

methyl group disrupts the tight packing of the acyl chains, increasing membrane fluidity.

Depolarization & Leakage: The accumulation of the compound causes a loss of membrane

potential (

), leading to the leakage of vital intracellular ions (

,

) and eventual cell death.
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Figure 1: Proposed Mechanism of Action for Arylguanidine Antimicrobials. The cationic

headgroup drives initial binding, while the lipophilic tolyl tail facilitates membrane insertion.

Part 2: Experimental Protocols
Protocol 1: Synthesis of N,N'-Di-m-tolylguanidine
Rationale: This protocol uses a guanylation reaction suitable for generating symmetric

diarylguanidines, a common starting point for SAR studies.
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Reagents:

m-Toluidine (CAS: 108-44-1)

Cyanogen Bromide (Caution: Highly Toxic) OR 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-

thiopseudourea (Safer alternative)

Solvent: Anhydrous Ethanol or Acetonitrile

Workflow (Modern Thiourea Route):

Activation: Dissolve m-toluidine (10 mmol) in anhydrous acetonitrile (20 mL).

Addition: Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (5 mmol) and

Mercury(II) chloride (HgCl₂, 5.5 mmol) as a desulfurizing agent. Note: HgCl₂ drives the

reaction by precipitating HgS.

Reaction: Stir the mixture at room temperature for 12–24 hours under nitrogen atmosphere.

Monitor by TLC (Hexane:Ethyl Acetate 3:1).

Workup: Filter off the HgS precipitate through a Celite pad. Concentrate the filtrate under

reduced pressure.

Deprotection: Dissolve the residue in 20% TFA/DCM (10 mL) and stir for 2 hours to remove

Boc groups.

Purification: Evaporate solvent. Recrystallize the crude salt from Ethanol/Ether or purify via

flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 70–85% as a hydrochloride or trifluoroacetate salt.

Protocol 2: Antimicrobial Susceptibility Testing
(MIC/MBC)
Rationale: Standardized broth microdilution is required to determine the Minimum Inhibitory

Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]

Materials:
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Strains:S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control), and P.

aeruginosa ATCC 27853.

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Indicator: Resazurin (optional, for visual endpoint).

Step-by-Step:

Inoculum Prep: Prepare a bacterial suspension from overnight cultures to match a 0.5

McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB to reach

CFU/mL.

Compound Dilution: Prepare a stock solution of the m-tolylguanidine derivative in DMSO

(e.g., 10 mg/mL).

Critical: Final DMSO concentration in the assay must be

to avoid solvent toxicity.

Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of

compound (at 2x max concentration) to column 1. Perform serial 2-fold dilutions from column

1 to 10.

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

Controls: Column 11 = Growth Control (Bacteria + Solvent). Column 12 = Sterility Control

(Media only).

Incubation: Incubate at 37°C for 16–20 hours.

Readout: Record MIC as the lowest concentration with no visible growth.

MBC Determination: Plate 10 µL from the MIC well and supramic wells (2x, 4x MIC) onto

agar plates. Incubate 24h. MBC is the concentration killing
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of the initial inoculum.

Data Interpretation Table:

Parameter Value Interpretation

MIC Potent Activity (Hit)

MIC
Moderate Activity (Lead

Optimization needed)

MIC Inactive

MBC/MIC Ratio Bactericidal (Preferred)

MBC/MIC Ratio Bacteriostatic

Protocol 3: Mechanism Validation (Membrane
Permeability)
Rationale: To confirm the membrane-disrupting mechanism characteristic of arylguanidines.

Assay: Propidium Iodide (PI) Uptake

Principle: PI is membrane-impermeable and only fluoresces upon binding DNA inside

compromised cells.

Procedure:

Wash mid-log phase bacteria in PBS. Resuspend to

.

Add m-tolylguanidine derivative at 1x, 2x, and 4x MIC.

Add PI (final conc. 10 µM).

Measure fluorescence (Ex/Em: 535/617 nm) every 5 minutes for 1 hour using a plate

reader.
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Control: CTAB (Cetyltrimethylammonium bromide) or Melittin as a positive control (100%

lysis).

Protocol 4: Safety Profiling (Selectivity Index)
Rationale: A potent antimicrobial is useless if it lyses human cells. The Selectivity Index (SI) =

.

Assay: Hemolysis Assay (Red Blood Cell Lysis)

Preparation: Wash fresh human or sheep RBCs (3x with PBS) and prepare a 2% v/v

suspension.

Treatment: Mix 100 µL RBC suspension with 100 µL compound solution (serial dilutions).

Incubation: 1 hour at 37°C.

Separation: Centrifuge at 1000 x g for 10 mins.

Quantification: Transfer supernatant to a fresh plate and measure absorbance at 540 nm

(Hemoglobin release).

Calculation:

Pos Control: 1% Triton X-100.

Neg Control: PBS.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives-in-antimicrobial-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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